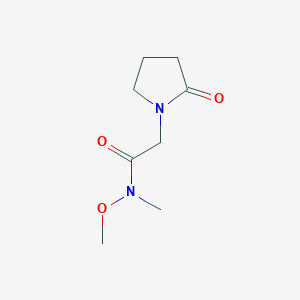

N-甲氧基-N-甲基-2-(2-氧代吡咯啉-1-基)乙酰胺

描述

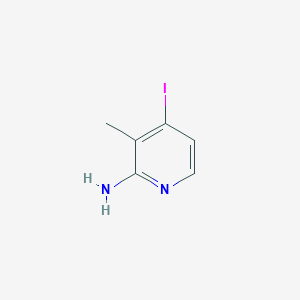

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 . It is a member of the class of organic compounds known as phenylpyrrolidines .

Synthesis Analysis

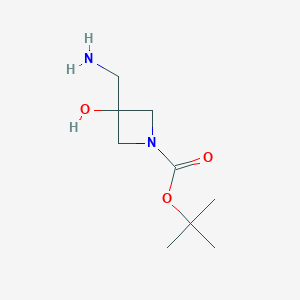

The synthesis of a similar compound, a fluorinated derivative of sigma-1 receptor modulator E1R, has been reported . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” consists of a pyrrolidine ring linked to an acetamide group through a carbon atom .Chemical Reactions Analysis

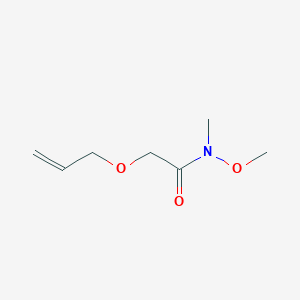

A study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides has been reported . The protection of the N-hydroxy group by methylation of N-hydroxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide to N-methoxy-2-phenylacetamide in its further reaction with 0.5 eq. of t-BuOK results in the formation of intermediate 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one .Physical And Chemical Properties Analysis

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” has a predicted boiling point of 310.3±44.0 °C and a predicted density of 1.181±0.06 g/cm3 .科学研究应用

Synthesis of Electron-deficient Alkenes

“N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide” is used as a reactant for the synthesis of electron-deficient alkenes through stereoselective olefination of N-sulfonyl imines. This process is crucial for creating compounds with specific electronic properties that are valuable in various chemical and pharmaceutical applications .

Phosphine-catalyzed Asymmetric Addition Reactions

This compound plays a role in phosphine-catalyzed asymmetric addition reactions, which are essential for producing chiral molecules. Chiral molecules have significant importance in pharmaceuticals, as they can result in drugs with higher efficacy and fewer side effects .

Cysteine-catalyzed Enantioselective Intramolecular Rauhut-Currier Reaction

It serves as a reactant in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions. This type of reaction is used to create complex molecular structures that are often found in natural products and pharmaceuticals .

Wittig Olefination

The compound is involved in Wittig olefination, a chemical reaction used to form alkenes from aldehydes or ketones using phosphonium ylides. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .

Synthesis of Marine Natural Products

It is utilized in the synthesis of marine natural products like myriaporone and usneoidone, serving as a ketone synthon. Marine natural products are a rich source of novel bioactive compounds with potential therapeutic applications .

Versatile Synthetic Intermediate

As a Weinreb amide, this compound is widely used as a versatile synthetic intermediate in organic syntheses. It serves as an excellent acylating agent for organolithium or organomagnesium reagents and as a robust aldehyde group equivalent, extending its utility to the preparation of N-protected amino acids and peptides .

安全和危害

作用机制

Target of Action

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a derivative of pyrrolidin-2-one . Pyrrolidin-2-one derivatives are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders . .

Mode of Action

It is known that pyrrolidin-2-one derivatives, to which this compound is related, interact with their targets in the central nervous system to exert their effects .

Biochemical Pathways

It is known that pyrrolidin-2-one derivatives, to which this compound is related, can affect various biochemical pathways in the central nervous system .

Result of Action

It is known that pyrrolidin-2-one derivatives, to which this compound is related, can have psychotropic and cerebroprotective effects .

属性

IUPAC Name |

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOQQJQNYUDOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1CCCC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

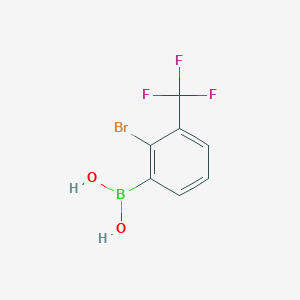

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)

![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)